molecular formula C13H13F3N2O3S B2983619 3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1020252-61-2

3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2983619
CAS No.: 1020252-61-2
M. Wt: 334.31
InChI Key: JGNWHJKWPNHQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H13F3N2O3S and its molecular weight is 334.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fuel Cells and Electrolytes

  • Brønsted Acid-Base Complexes for Fuel Cells : A novel series of Brønsted acid-base complexes, incorporating 1,3,4-oxadiazole derivatives, were prepared for use as electrolytes in fuel cells under non-humidifying conditions, showing high ionic conductivities and electroactivity for hydrogen oxidation and oxygen reduction at platinum electrodes. This research suggests the potential of these complexes as fuel cell electrolytes at elevated temperatures without the need for humidification (Matsuoka et al., 2005).

Proton Exchange Membranes

  • Sulfonated Poly(Aryl Ether Sulfone) for Fuel Cells : Research into sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole polymers (SPAESO) has shown promise for application as proton exchange membranes in medium-high temperature fuel cell operations. These membranes exhibit excellent thermal, dimensional, and oxidative stability, alongside high proton conductivity and low methanol diffusion, making them suitable for PEMFC at elevated temperatures (Jingmei Xu et al., 2013).

Antibacterial and Antifungal Applications

  • Inhibition of Tobacco Bacterial Wilt : Sulfone derivatives containing the 1,3,4-oxadiazole moiety have been shown to inhibit mycelia growth of Ralstonia solanacearum, demonstrating potential as bactericides for plants (Weiming Xu et al., 2012).
  • Antifungal Activity of Sulfone Derivatives : Sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized and tested against eight kinds of plant pathogenic fungi, showing good antifungal activities and some superiority over commercial fungicide hymexazol (Weiming Xu et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Properties for Mild Steel : Derivatives of 1,3,4-oxadiazole have been evaluated for their corrosion inhibition capabilities towards mild steel in sulfuric acid, suggesting their potential as corrosion inhibitors based on gravimetric, electrochemical, and SEM methods (P. Ammal et al., 2018).

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-8(2)9-3-5-10(6-4-9)22(19,20)7-11-17-12(21-18-11)13(14,15)16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNWHJKWPNHQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.